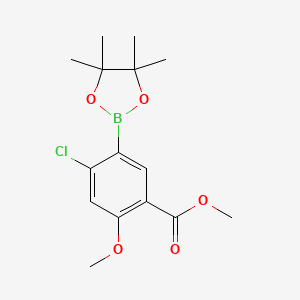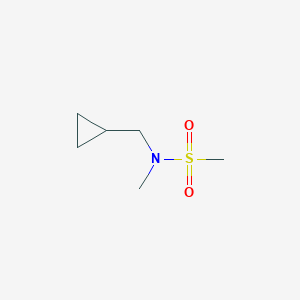![molecular formula C12H16ClNO4S B1488178 2-[(3-Chloro-4-methylphenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1858240-10-4](/img/structure/B1488178.png)
2-[(3-Chloro-4-methylphenyl)(methylsulfonyl)amino]butanoic acid
Vue d'ensemble
Description
“2-[(3-Chloro-4-methylphenyl)(methylsulfonyl)amino]butanoic acid” is a chemical compound with the molecular formula C12H16ClNO4S . It has a molecular weight of 305.78 . This compound is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16ClNO4S/c1-4-11(12(15)16)14(19(3,17)18)9-6-5-8(2)10(13)7-9/h5-7,11H,4H2,1-3H3,(H,15,16) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis
The compound has a molecular weight of 305.78 . Unfortunately, other specific physical and chemical properties of “2-[(3-Chloro-4-methylphenyl)(methylsulfonyl)amino]butanoic acid” were not found in the retrieved data.Applications De Recherche Scientifique
, is of interest for the synthesis of novel materials. .
Chemical Synthesis
The compound serves as a building block in chemical synthesis. Its reactive sulfonyl and amino groups allow for the creation of complex molecules. This is particularly useful in the synthesis of new organic compounds, which could have applications ranging from agrochemicals to performance chemicals .
Biochemistry
In biochemistry, the compound’s interaction with enzymes and proteins can be studied. It may act as an inhibitor or activator for certain biochemical pathways, providing insights into enzyme function and aiding in the discovery of new therapeutic targets .
Environmental Science
The environmental fate of 2-[(3-Chloro-4-methylphenyl)(methylsulfonyl)amino]butanoic acid can be researched to understand its breakdown products and their impact on ecosystems. This is crucial for assessing the environmental risk of new chemicals before they are introduced into the market .
Analytical Chemistry
In analytical chemistry, the compound is used to develop and validate new methods for detecting and quantifying chemicals in complex mixtures. Its well-defined structure and properties serve as a benchmark for method development .
Medicinal Chemistry
The compound’s potential interactions with biological systems make it a candidate for medicinal chemistry studies. It could be used to design new drugs with improved efficacy and reduced side effects by modifying its molecular structure to target specific biological receptors .
Computational Chemistry
Computational models use the compound’s known molecular structure to predict its behavior in various scenarios. This helps in understanding its physical and chemical properties without the need for extensive laboratory experiments, saving time and resources .
Propriétés
IUPAC Name |
2-(3-chloro-4-methyl-N-methylsulfonylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c1-4-11(12(15)16)14(19(3,17)18)9-6-5-8(2)10(13)7-9/h5-7,11H,4H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHLTBGDYYQCPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C1=CC(=C(C=C1)C)Cl)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chloro-4-methylphenyl)(methylsulfonyl)amino]butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















